5-bromo-N-(2-methoxyphenyl)-2-furamide
Descripción
Propiedades
IUPAC Name |
5-bromo-N-(2-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-9-5-3-2-4-8(9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPSYHDXBHYTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Comparison of 5-Bromo-N-(2-methoxyphenyl)-2-furamide with Analogues
Physicochemical Properties
- Lipophilicity : The methoxy group in the target compound increases lipophilicity (predicted logP ~2.5) compared to the hydroxylated analog (logP ~1.8) .
- Thermal Stability : Crystallographic data for brominated furan derivatives () suggest that bromine and methoxy groups contribute to stable crystal packing via halogen and hydrogen bonding .
Q & A
Q. What are the standard synthetic routes for preparing 5-bromo-N-(2-methoxyphenyl)-2-furamide?
The synthesis typically involves coupling 5-bromo-2-furoyl chloride with 2-methoxyaniline. Key steps include:
- Reaction Conditions : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Triethylamine (TEA) is used as a base to scavenge HCl .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
- Yield Optimization : Lower temperatures (<10°C) and slow reagent addition improve yields (typically 60–75%) .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the bromofuran moiety (δ 6.5–7.2 ppm for furan protons) and methoxyphenyl group (δ 3.8 ppm for OCH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (expected [M+H]: 310.98) .
- X-ray Crystallography : SHELXL refinement resolves structural ambiguities (e.g., bromine position and amide conformation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC variability in kinase inhibition assays) may arise from:
- Solvent Effects : Dimethyl sulfoxide (DMSO) concentration >1% can denature proteins, skewing results. Use lower concentrations or alternative solvents (e.g., PEG-400) .
- Structural Analogs : Compare with derivatives like 5-bromo-N-(4-fluorophenyl)-2-furamide to isolate substituent-specific effects .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding site conflicts caused by methoxy group steric hindrance .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation (20% yield improvement) .
- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 hr to 2 hr) and improve consistency (RSD <5%) .
- Byproduct Analysis : LC-MS monitors hydrolysis of 5-bromo-2-furoyl chloride; adding molecular sieves suppresses water-induced degradation .
Q. How should crystallographic data be analyzed when twinning or disorder is observed?
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
- Substituent Scanning : Synthesize derivatives with halogens (Cl, I) or electron-withdrawing groups (NO) at the phenyl ring .
- Pharmacophore Mapping : Quantum mechanical calculations (DFT at B3LYP/6-31G*) identify electrostatic hotspots (e.g., bromine’s role in hydrophobic interactions) .
- Biological Assays : Pair enzyme inhibition (e.g., COX-2) with cellular viability (MTT assay) to decouple target-specific vs. cytotoxic effects .
Q. How can researchers validate interactions with biological targets like enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein; measure binding kinetics (K <10 μM suggests high affinity) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bond-driven binding .
- Mutagenesis Studies : Replace key residues (e.g., Tyr215 in kinase active sites) to confirm binding specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
